Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone
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Overview
Description
Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone is a unique organosulfur compound characterized by its cyclopropyl and imino functional groups. This compound is of interest due to its potential applications in various fields, including synthetic chemistry, pharmaceuticals, and materials science. Its unique structure imparts distinct chemical properties that make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone typically involves the reaction of cyclopropylamine with 2-methylbutyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles like alkoxides or amines replace the imino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkoxides (RO-), amines (RNH2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted sulfanones
Scientific Research Applications
Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the imino and sulfanone functionalities.
2-Methylbutyl isothiocyanate: Contains the 2-methylbutyl group but differs in its functional groups.
Sulfanone derivatives: Compounds with similar sulfur-containing functional groups but different substituents.
Uniqueness
Cyclopropyl(imino)(2-methylbutyl)-lambda6-sulfanone is unique due to its combination of cyclopropyl, imino, and sulfanone groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H17NOS |
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Molecular Weight |
175.29 g/mol |
IUPAC Name |
cyclopropyl-imino-(2-methylbutyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H17NOS/c1-3-7(2)6-11(9,10)8-4-5-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
AGXUZUWKVFYSPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CS(=N)(=O)C1CC1 |
Origin of Product |
United States |
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